molecular formula C10H8BrF3O3 B14763224 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane

2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane

Cat. No.: B14763224
M. Wt: 313.07 g/mol
InChI Key: ZDGZAHSCFAHSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane is an organic compound that features a bromine atom, a trifluoromethoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-(trifluoromethoxy)phenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different functionalized compounds .

Scientific Research Applications

2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties contribute to the compound’s overall biological activity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethoxy)phenol
  • 4-Bromo-2-(trifluoromethoxy)benzaldehyde
  • 4-Bromo-2-(trifluoromethoxy)aniline

Uniqueness

2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications .

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H8BrF3O3/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)17-10(12,13)14/h1-2,5,9H,3-4H2

InChI Key

ZDGZAHSCFAHSIO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Br)OC(F)(F)F

Origin of Product

United States

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